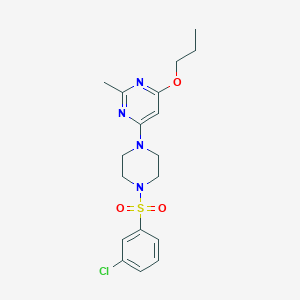

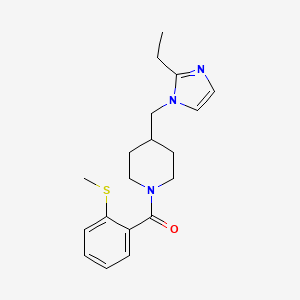

![molecular formula C6H11N3O3S B2993795 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide CAS No. 1312132-81-2](/img/structure/B2993795.png)

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This type of compound has been reported to have potential anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

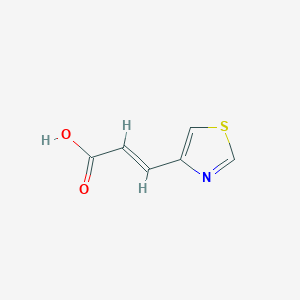

The synthesis of 1,2,4-oxadiazoles, such as the one present in the compound , has been achieved through various methods. One such method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the benzoylation of substituted phenols with substituted benzoyl chlorides, followed by a Fries rearrangement .Molecular Structure Analysis

The molecular weight of a similar compound, N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine, is 203.25 g/mol . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

1,2,4-Oxadiazoles have been found to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . They have also been utilized in various chemical reactions, including the synthesis of N-phenyl pyrazolines via cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

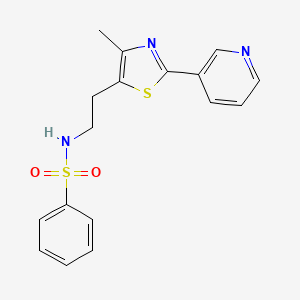

The synthesis and characterization of sulfonamide derivatives, including those similar in structure to N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide, play a crucial role in understanding their chemical properties and potential applications. For instance, Özdemir et al. (2009) synthesized new sulfonamide compounds and their nickel(II), cobalt(II) complexes, investigating their structure through various analytical methods and assessing their antibacterial activities against both gram-positive and gram-negative bacteria (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Drug Metabolism

The biocatalytic application to drug metabolism studies, as demonstrated by Zmijewski et al. (2006), shows the potential of using microbial-based systems to produce mammalian metabolites of drugs for structural characterization. This approach not only aids in understanding the metabolic pathways of drugs but also in the development of analytical standards for monitoring drug metabolites in clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Ionic Liquids and Water Sorbents

Research on ionic liquids and their applications in water sorption and desalination technologies indicates a promising area for the utilization of this compound related structures. Askalany et al. (2019) developed a composite material for water vapor sorption with remarkable equilibrium properties, showcasing the utility of ionic liquids in thermally-driven desalination and drying processes (Askalany, Freni, & Santori, 2019).

Environmental and Ecotoxicity Studies

The study of physicochemical properties, Brönsted acidity, and ecotoxicity of imidazolium-based salts, including those with sulfonamide groups, sheds light on the environmental impact of these compounds. Sardar et al. (2018) synthesized new protic ionic liquids, examining their density, viscosity, thermal degradation, and ecotoxicity to assess the potential environmental risks and benefits of these materials (Sardar, Wilfred, Mumtaz, Lévêque, Khan, & Krishnan, 2018).

Gas Solubility and Separation Processes

Lee (2016) presented solubility data of gases in ionic liquids, offering insights into the potential use of this compound for gas separation processes. The study highlights the effects of temperature and pressure on gas solubility, which is crucial for designing efficient gas separation and purification systems (Lee, 2016).

Wirkmechanismus

Target of Action

The primary targets of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide are yet to be identified. Compounds with a similar 1,2,4-oxadiazole structure have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and analgesic properties.

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit various pharmacological properties, suggesting that they may interact with multiple targets .

Biochemical Pathways

Given the diverse biological activities of 1,2,4-oxadiazole derivatives, it is likely that this compound may interact with several pathways .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Zukünftige Richtungen

The future directions for research into “N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide” and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Eigenschaften

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S/c1-5-8-6(12-9-5)3-4-7-13(2,10)11/h7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVJVPZJOQJJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)